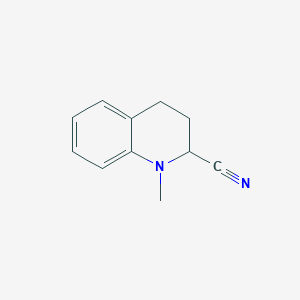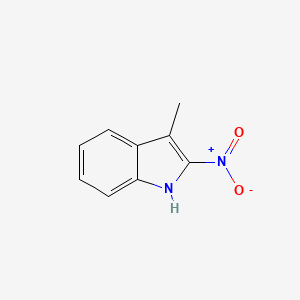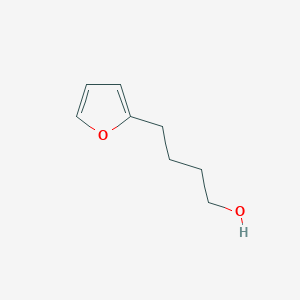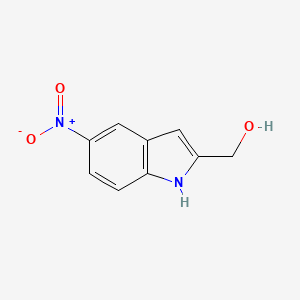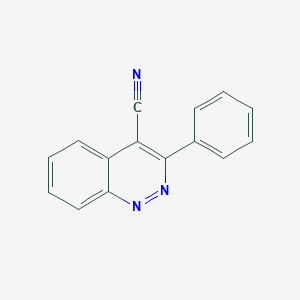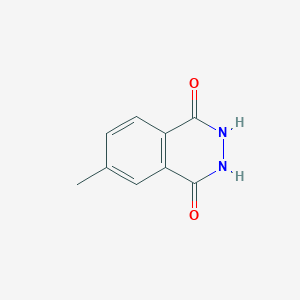
2-Fluorophenyl isopropylcarbamate
Overview
Description
2-Fluorophenyl isopropylcarbamate is a chemical compound with the linear formula C10H12FNO2 . It has a molecular weight of 197.211 .
Molecular Structure Analysis
The InChI code for 2-Fluorophenyl isopropylcarbamate is 1S/C10H12FNO2/c1-7(2)12-10(13)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.21 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Fluorescence Imaging and Diagnosis
Fluorophores, including derivatives of fluorinated compounds like 2-fluorophenyl isopropylcarbamate, have significant applications in molecular imaging, particularly in diagnosing and monitoring cancer. The use of fluorophores allows for real-time, non-invasive visualization of biological processes at the molecular level. This is crucial for early cancer detection, where fluorophores can bind to specific cancer cells, making them visible under fluorescence imaging. However, the toxicity of fluorophores needs to be assessed to ensure patient safety. Studies have shown that FDA-approved fluorophores like indocyanine green demonstrate considerable safety, while non-approved ones require further investigation to ensure minimal toxicity at the doses used for imaging purposes (Alford et al., 2009).
Enhanced Medical Diagnostics
The development of fluorescence-guided surgery (FGS) systems highlights the application of fluorescent materials in enhancing surgical precision. While the focus has primarily been on indocyanine green, the quest for more specific molecular tracers is ongoing. These tracers could revolutionize surgical resection decisions by providing molecular-level information. Systems designed for specific fluorophores, including potentially fluorinated compounds like 2-fluorophenyl isopropylcarbamate derivatives, demonstrate the need for sensitivity and specificity in detecting low-concentration agents or in conditions requiring high ambient light rejection. This underscores the importance of fluorophores in advancing medical diagnostics and surgery (DSouza et al., 2016).
Therapeutic Drug Monitoring and Development
Fluorinated compounds, by virtue of their unique properties, have been studied for their role in therapeutic drug development and monitoring. For example, fluorinated pyrimidines like 5-fluorouracil have been extensively reviewed for their application in cancer chemotherapy. These compounds, after metabolic activation, inhibit RNA and DNA synthesis in cancer cells, demonstrating the potential of fluorinated compounds in therapeutic contexts. The clinical utility of these compounds in treating various cancers highlights the broader applicability of fluorinated derivatives like 2-fluorophenyl isopropylcarbamate in medical research and therapy (Heidelberger & Ansfield, 1963).
Nanotechnology and Drug Delivery
Nanoparticles doped with fluorescent materials, including potentially fluorinated compounds, are making significant strides in medical diagnostics, drug delivery, and bioimaging. The high fluorescent intensity and low toxicity of certain fluorophores make them suitable for conjugation with biomolecules, enhancing the therapeutic effect of drug carriers in cancer treatment. This integration facilitates real-time in vitro and in vivo imaging of drug delivery, showcasing the potential of fluorinated derivatives in nanotechnology applications (Marfin et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-fluorophenyl) N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-7(2)12-10(13)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOSCVSTGMMOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenyl isopropylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



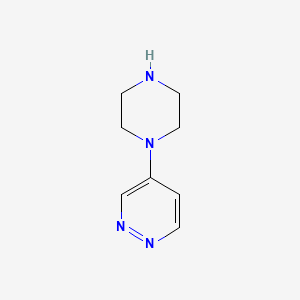
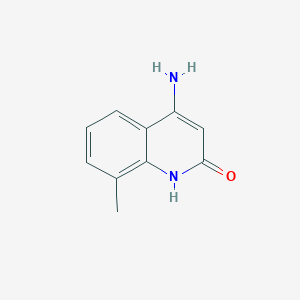
![2,5,6,7-Tetrahydro-3h-pyrrolo[1,2-a]imidazole](/img/structure/B3348966.png)




![1-[2-(Chloromethyl)-1h-benzimidazol-1-yl]ethanone](/img/structure/B3348990.png)
